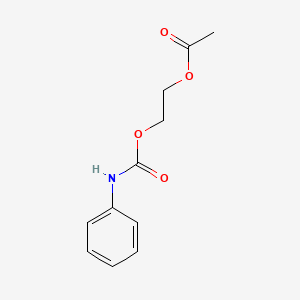![molecular formula C3H5O3P B14744551 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane CAS No. 279-53-8](/img/structure/B14744551.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is a bicyclic organophosphorus compound with the molecular formula C₃H₅O₃P and a molecular weight of 120.0438 g/mol . This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane typically involves the reaction of pentaerythritol with phosphorus oxychloride in an anhydrous solvent such as dioxane . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.
化学反応の分析
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphates and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学的研究の応用
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flame retardants and other specialty chemicals.
作用機序
The mechanism by which 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and enzyme inhibition. The phosphorus atom in the compound plays a crucial role in these interactions, acting as a coordination site for metal ions .
類似化合物との比較
Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with an additional carbon atom, resulting in a different molecular formula (C₄H₇O₃P) and molecular weight (134.0703 g/mol).
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane: This compound contains a boron atom instead of phosphorus, leading to different chemical properties and reactivity.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is unique due to its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in various applications, particularly in the formation of metal complexes and as a precursor for specialized chemicals.
特性
CAS番号 |
279-53-8 |
|---|---|
分子式 |
C3H5O3P |
分子量 |
120.04 g/mol |
IUPAC名 |
2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C3H5O3P/c1-3-2-5-7(4-1)6-3/h3H,1-2H2 |
InChIキー |
XWBYCZXDNPEKPR-UHFFFAOYSA-N |
正規SMILES |
C1C2COP(O1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)






![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)


![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)

